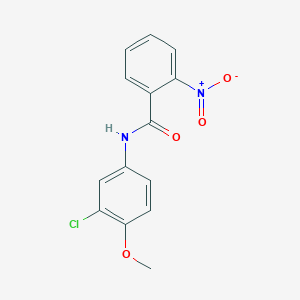![molecular formula C18H16ClNO2 B5732981 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Cl-IB-MECA and is a selective agonist for the adenosine A3 receptor.
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone is primarily through the activation of the adenosine A3 receptor. The activation of this receptor has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. Cl-IB-MECA has also been found to modulate the activity of various enzymes, including COX-2 and iNOS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone in lab experiments is its selective activation of the adenosine A3 receptor. This allows for specific targeting of this receptor and avoids off-target effects. However, one of the limitations of using Cl-IB-MECA is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone. One area of research is the development of more potent and selective agonists for the adenosine A3 receptor. Another area of research is the investigation of the compound's potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the use of Cl-IB-MECA in combination with other drugs for the treatment of cancer and inflammation is an area of interest for future research.
Métodos De Síntesis
The synthesis of 1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone is a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with 2-chlorophenol to obtain 2-(2-chlorophenoxy)ethylamine. The intermediate is then reacted with indole-3-carboxaldehyde in the presence of acetic acid to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The adenosine A3 receptor, which is selectively activated by Cl-IB-MECA, has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Propiedades
IUPAC Name |
1-[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13(21)15-12-20(17-8-4-2-6-14(15)17)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSRXJWWDBJANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
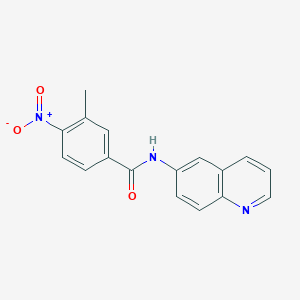

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
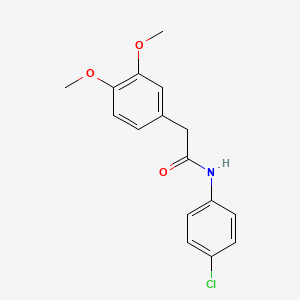

![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
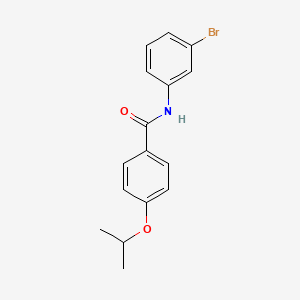
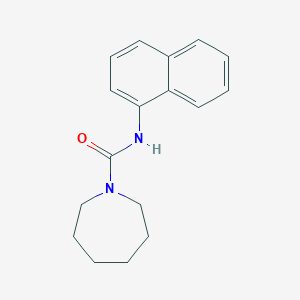
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
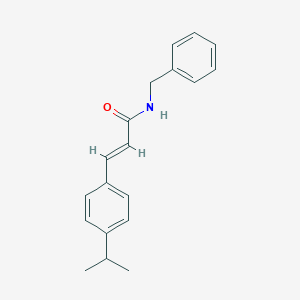
![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
